![molecular formula C23H26N2O2 B2650958 N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-4-phenylbutanamide CAS No. 851407-33-5](/img/structure/B2650958.png)
N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-4-phenylbutanamide
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Description
N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-4-phenylbutanamide is a chemical compound that is commonly referred to as DM-1. It is a small molecule drug that has been developed for the treatment of cancer. DM-1 is a potent cytotoxic agent that is capable of killing cancer cells by disrupting their microtubule network.
Scientific Research Applications
Enantioselective Synthesis
The compound is explored for its role in the enantioselective synthesis of chiral intermediates for ACEI drugs, where the synthesis process involves optimization for higher purity and selectivity enhancements through specific reactions (Liu-jian Duan, 2009).
Anticancer Agent Development
Research has been conducted on derivatives containing a 2-oxoquinoline structure, demonstrating potential as novel anticancer agents. These compounds have shown significant antitumor activities against various cancer cell lines, suggesting their utility in cancer treatment (Yilin Fang et al., 2016).
DNA-Intercalating Antitumor Agents
The compound is part of studies aiming to develop "minimal" DNA-intercalating antitumor agents. Such research focuses on synthesizing derivatives with lower DNA binding ability, aiming for compounds with solid tumor activity, indicating its potential in cancer therapy (G. Atwell et al., 1989).
Myorelaxant Activity
Investigations into hexahydroquinoline derivatives have shown their potential myorelaxant and potassium channel opening activities on rabbit gastric fundus smooth muscle. This suggests the compound's role in the development of new myorelaxants (M. Gündüz et al., 2008).
Synthesis of Derivatives for Biological Activities
Research has explored the synthesis of various derivatives, such as tetrahydropyrimido quinoline derivatives, indicating a broad interest in the compound's framework for developing molecules with antimicrobial and other significant biological activities (Y. M. Elkholy & M. A. Morsy, 2006).
properties
IUPAC Name |
N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c1-16-11-12-17(2)22-20(16)15-19(23(27)25-22)13-14-24-21(26)10-6-9-18-7-4-3-5-8-18/h3-5,7-8,11-12,15H,6,9-10,13-14H2,1-2H3,(H,24,26)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJIKHSCFIVYZPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C(=O)NC2=C(C=C1)C)CCNC(=O)CCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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